molecular formula C8H4ClF3N2S B111984 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 155538-41-3

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B111984
CAS No.: 155538-41-3
M. Wt: 252.64 g/mol
InChI Key: DHURNZDLDZXODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H4ClF3N2S and a molecular weight of 253.65 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHURNZDLDZXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597504
Record name 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155538-41-3
Record name 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent : Dimethyl sulfoxide (DMSO) facilitates sulfur activation and intermediate stabilization.

  • Temperature : 140°C under a nitrogen atmosphere.

  • Time : 22 hours in a sealed Schlenk tube.

  • Molar Ratios : 1:2:0.375 (aniline:S₈:amine).

Mechanism

  • Imine Formation : 2-Chloro-4-(trifluoromethyl)aniline reacts with ammonia to form an imine intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes electrophilic attack, generating sulfurated intermediates.

  • Cyclization : Intramolecular nucleophilic attack leads to thiazoline formation, followed by oxidative aromatization to yield the benzothiazole core.

This method achieves isolated yields of 60–99% for analogous structures, depending on substituent electronic effects.

Cyclization of Thioamide Precursors

Thioamide cyclization represents a classical route to benzothiazoles, adaptable to amino-substituted derivatives.

Synthetic Protocol

  • Thioamide Synthesis :

    • React 2-chloro-4-(trifluoromethyl)aniline with thiourea in ethanol under reflux.

    • Acid catalysis (e.g., HCl) accelerates thiourea incorporation.

  • Cyclization :

    • Heat the thioamide intermediate at 120–140°C in polar aprotic solvents (e.g., DMF).

    • Base (e.g., K₂CO₃) promotes dehydrohalogenation and ring closure.

Key Data

  • Yield : ~65% after purification via recrystallization.

  • Purity : >95% confirmed by ¹H NMR and HPLC.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency, particularly for sluggish cyclization steps.

Parameters

  • Power : 300 W.

  • Temperature : 160°C.

  • Time : 30 minutes (vs. 22 hours conventionally).

Advantages

  • Yield Increase : 76% → 94% for model compounds.

  • Reduced Side Products : Faster heating minimizes decomposition.

Comparative Analysis of Methods

MethodYield (%)TimeCatalyst RequiredScalability
Three-Component One-Pot60–9922 hNoHigh
Thioamide Cyclization6512–24 hNoModerate
Microwave-Assisted76–940.5 hNoLimited

Industrial-Scale Considerations

While laboratory methods are well-established, industrial production requires:

  • Solvent Recycling : DMSO recovery systems to reduce costs.

  • Safety Protocols : Handling elemental sulfur at high temperatures demands inert gas purging.

  • Continuous Flow Systems : Improve heat transfer and throughput for cyclization steps.

Mechanistic Insights and Challenges

Electronic Effects

  • The trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects, accelerating electrophilic substitution but complicating regioselectivity.

  • Chloro substituents direct cyclization to the para position, minimizing isomer formation.

Common Pitfalls

  • Over-Oxidation : Prolonged heating converts thiazoline intermediates to undesired sulfoxides.

  • Amine Volatility : Ammonia escape in open systems reduces yields; sealed reactors are critical.

Chemical Reactions Analysis

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole serves as a versatile building block in organic synthesis. It undergoes various chemical reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the thiazole ring.
  • Coupling Reactions: It is utilized in coupling reactions with other aromatic compounds to synthesize more complex structures.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antibacterial effects against various pathogens, with minimal inhibitory concentrations (MIC) indicating strong efficacy .
  • Anticancer Potential: It has been investigated for its ability to inhibit cancer cell proliferation. For instance, analogues of thiazole derivatives have demonstrated effectiveness against human glioblastoma and melanoma cells .
  • Anticonvulsant Activity: The compound has been evaluated for anticonvulsant properties, showing promising results in animal models .

Medicinal Chemistry

Ongoing research aims to explore its therapeutic potential for various diseases:

  • Drug Development: The compound's structural features make it a candidate for developing new drugs targeting specific biological pathways, particularly in cancer therapy and infectious diseases .
  • Mechanism of Action: Its mechanism may involve interaction with DNA or proteins, inhibiting key biological processes relevant to disease progression .

Case Studies

Several notable studies highlight the applications of this compound:

  • Anticancer Activity Study: A recent investigation synthesized thiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating their potential as anticancer agents .
  • Antimicrobial Efficacy Research: Another study explored the antibacterial properties of thiazole derivatives against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics .
  • Drug Development Initiatives: Research focused on modifying the thiazole structure to enhance its pharmacological profiles, leading to promising candidates for further clinical evaluation .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H4ClF3N2S and a molecular weight of 253.65 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea under reflux conditions in solvents like ethanol or methanol. The product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that certain substitutions led to enhanced activity against bacterial strains .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies demonstrated its effectiveness against several cancer cell lines, including HepG2 (human liver cancer), HeLa (cervical cancer), and SW480 (colon cancer). The compound induces apoptosis in these cells, suggesting a potential mechanism for its anticancer effects .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG21.25Induces apoptosis
HeLa1.98Cell cycle arrest
SW4801.61Apoptotic pathways

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Protein Interaction : It can bind to proteins involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells .

Case Studies

Several studies have highlighted the compound's potential:

  • Anticancer Study : A recent investigation into benzothiazole derivatives demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models, supporting the findings from in vitro assays .
  • Antimicrobial Research : Another study focused on the antibacterial effects of various substituted benzothiazoles, revealing that modifications at the amino position enhanced activity against resistant bacterial strains .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole and its derivatives?

  • Answer: Synthesis involves multi-step organic reactions. A nickel-catalyzed cross-coupling method uses NiCl₂(dppf) (4 mol%) with 2,2'-bipyridine as a ligand, reacting 2-substituted benzo[d]thiazoles with aryl/alkenyl aluminum reagents under microwave-assisted conditions (41–94% yields) . Alternative routes include condensation of hydrazides with substituted benzaldehydes in ethanol under reflux with glacial acetic acid catalysis (65% yields) . Purification via column chromatography and solvent optimization (e.g., DMSO for cyclization) are critical .

Q. Which spectroscopic techniques are essential for characterizing benzo[d]thiazole derivatives?

  • Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbons (e.g., thiazole C2 at ~162 ppm) .
  • HR-MS : Validates molecular formulas with <5 ppm accuracy .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • TLC : Monitors reaction progress using ethyl acetate:methanol:water (10:1:1) .
    Elemental analysis (±0.4% deviation) confirms purity .

Q. What biological activities are commonly associated with benzo[d]thiazole derivatives?

  • Answer: These compounds exhibit antimicrobial (e.g., inhibition of S. aureus via agar diffusion assays) , anticancer (e.g., IC₅₀ = 8.2 μM against A549 lung cancer cells) , and analgesic/anti-inflammatory properties (e.g., 40–60% edema reduction in rat models) . Biological activity correlates with substituents on the thiazole ring .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for trifluoromethyl-containing benzo[d]thiazoles?

  • Answer:

  • Catalyst-Ligand Systems : NiCl₂(dppf) with 2,2'-bipyridine enhances electron transfer in Suzuki-Miyaura couplings .
  • Microwave Assistance : Reduces reaction time from 18 hours to 30 minutes (85–94% yields) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl aluminum reagents .
  • Steric vs. Electronic Factors : Electron-withdrawing groups increase reaction rates by 1.7×, but steric hindrance in alkenyl reagents can limit yields to 41% .

Q. How should researchers design experiments to resolve contradictions in biological activity data?

  • Answer:

  • Standardized Assays : Use identical cell lines (e.g., A549) and incubation times (72 hours) to reduce variability .
  • Dose-Response Curves : Establish IC₅₀ values in triplicate; note discrepancies (e.g., 8.2 μM vs. 12.4 μM for Compound 13c) .
  • Morphological Analysis : Fluorescence microscopy can correlate cytotoxicity with apoptotic bodies (e.g., 80% apoptosis in A549 cells treated with 20 μM 13h) .
  • Control Experiments : Compare against reference drugs (e.g., doxorubicin) to normalize potency metrics .

Q. What strategies improve the synthesis of Schiff base derivatives for structure-activity relationship (SAR) studies?

  • Answer:

  • Functional Group Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups on benzaldehyde precursors to modulate reactivity .
  • Reaction Monitoring : Use TLC with ethyl acetate:methanol:water (10:1:1) to track imine formation .
  • Crystallization : Purify derivatives using ethanol-water mixtures to remove unreacted hydrazides .

Data Contradictions and Mitigation Strategies

Contradiction Evidence Source Resolution Strategy
Variable yields in cross-coupling reactions (41–94%) Optimize microwave power (100–150 W) and ligand ratio (1:1 Ni:ligand).
Discrepant IC₅₀ values for anticancer activity Validate using standardized MTT assays with triplicate replicates.
Inconsistent antimicrobial activity Use identical bacterial strains (e.g., ATCC 25923) and agar concentrations.

Key Methodological Recommendations

  • Synthesis : Prioritize nickel-catalyzed cross-coupling for scalability .
  • Characterization : Combine NMR and HR-MS for unambiguous structural confirmation .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.